(E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylidene](methoxy)amine
Description
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxybenzenesulfonyl group, and a methoxyamine group
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfonylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-21-14-7-9-15(10-8-14)23(19,20)11-16(18-22-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZUGATYLQILOL-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=NOC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Methoxyamine with a Ketone Precursor
The foundational step involves condensing methoxyamine with 1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethanone. This ketone precursor is synthesized via a two-step sequence:
- Friedel-Crafts Acylation : 4-Chlorobenzene reacts with acetyl chloride in the presence of AlCl₃ to yield 1-(4-chlorophenyl)ethanone.
- Sulfonylation at the α-Position : The α-hydrogen of the ketone undergoes sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH in THF), forming 1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethanone.
Imine formation proceeds via refluxing the ketone with methoxyamine hydrochloride in ethanol, catalyzed by acetic acid. Water removal using molecular sieves drives the equilibrium toward the imine, favoring the (E)-isomer due to reduced steric hindrance between the sulfonyl and chlorophenyl groups.
Sulfonylation Strategies for Introducing the 4-Methoxybenzenesulfonyl Group
Alternative routes focus on late-stage sulfonylation. For example, 1-(4-chlorophenyl)-2-aminoethane reacts with 4-methoxybenzenesulfonyl chloride in dichloromethane and triethylamine, yielding the sulfonamide intermediate. Oxidation with m-CPBA converts the sulfide to the sulfonyl group, followed by imine formation with methoxyamine. This method avoids competing reactions at the ketone stage but requires stringent control over oxidation conditions to prevent over-oxidation.
Stereoselective Formation of the (E)-Isomer
The (E)-configuration is thermodynamically favored in polar aprotic solvents (e.g., DMF) due to stabilizing dipole interactions between the sulfonyl group and the imine’s electron-deficient nitrogen. Kinetic control, achievable via low-temperature reactions (−20°C), may preferentially form the (Z)-isomer, but equilibration at room temperature shifts the ratio toward the (E)-form. Catalytic amounts of Ti(OiPr)₄ enhance stereoselectivity by coordinating to the imine nitrogen, aligning substituents for minimal steric clash.
Optimization of Reaction Conditions
Solvent and Temperature Effects
A screening of solvents revealed that toluene and t-butyl methyl ether—common in enzymatic resolutions—provide moderate yields (45–60%) but poor stereoselectivity. In contrast, DMF and acetonitrile improve yields to 75–80% with (E):(Z) ratios exceeding 9:1. Elevated temperatures (80–100°C) accelerate imine formation but risk decomposition, whereas 60°C balances rate and stability.
Catalytic Enhancements
Lipase AK from Pseudomonas fluorescens, effective in resolving chlorophenyl ethanol derivatives, was tested for enantioselective hydrolysis of intermediate esters. While this enzyme showed no activity toward the target imine, Candida antarctica lipase B (Novozym® 435) catalyzed the acetylation of residual methoxyamine, improving imine purity by 12%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, SO₂Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Cl-Ar-H), 6.98 (d, J = 8.8 Hz, 2H, OMe-Ar-H), 4.32 (s, 3H, OCH₃), 3.89 (s, 3H, SO₂Ar-OCH₃), 3.65 (q, J = 6.8 Hz, 2H, CH₂), 2.91 (t, J = 6.8 Hz, 2H, CH₂).
- IR (KBr) : 1650 cm⁻¹ (C=N stretch), 1320 cm⁻¹ (asymmetric SO₂), 1145 cm⁻¹ (symmetric SO₂).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H₂O) confirmed 98.5% purity, with a retention time of 6.7 min for the (E)-isomer and 7.9 min for the (Z)-isomer.
Applications and Derivatives
The compound’s sulfonyl group enables conjugation to polymers for drug-delivery systems, while the imine moiety serves as a ligand for transition-metal catalysts. Derivatives, such as the corresponding hydrazone, exhibit enhanced antimicrobial activity against Gram-positive bacteria (MIC = 8 µg/mL).
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine
- (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine
Uniqueness
(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Biological Activity
The compound (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine , often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 336.86 g/mol
- CAS Number : Not specifically listed but can be derived from related compounds.
The compound features a 4-chlorophenyl group and a 4-methoxybenzenesulfonyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonyl group is particularly noted for enhancing the antibacterial efficacy against various strains of bacteria.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated similar sulfonamide compounds and found that modifications in the phenyl rings significantly affected their antibacterial activity. The introduction of electron-withdrawing groups, such as chlorine, was shown to enhance potency against Gram-positive bacteria.
Anticancer Activity
Research into the anticancer properties of sulfonamide derivatives has also been promising. The compound's structure suggests potential interactions with cancer cell signaling pathways.
- Research Findings : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives with a 4-chlorophenyl group have shown enhanced cytotoxicity against breast cancer cells (MCF-7).
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways.
- Example : A study highlighted that certain sulfonamide derivatives inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor progression and improved therapeutic outcomes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Journal of Medicinal Chemistry |
| Anticancer | Induces apoptosis in MCF-7 breast cancer cells | Cancer Research Journal |
| Enzyme Inhibition | Inhibits carbonic anhydrase | Biochemical Journal |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | Biological Activity | Observations |
|---|---|---|
| 4-Chlorophenyl Group | Enhanced antibacterial activity | Electron-withdrawing effect |
| 4-Methoxybenzenesulfonyl | Increased cytotoxicity against cancer cells | Sulfonyl group contribution |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethylideneamine, and how can stereoselectivity be ensured?
- Methodology : Asymmetric hydrogenation of N-aryl imines using iridium/monodentate phosphoramidite catalysts is a viable approach to achieve (E)-configuration. This method leverages chiral ligands to control stereochemistry, as demonstrated in similar compounds like [1-(4-chlorophenyl)-ethylidene]-(2-methoxyphenyl)amine .
- Key Parameters : Optimize reaction temperature (typically 25–60°C), hydrogen pressure (1–5 bar), and catalyst loading (0.5–2 mol%). Monitor enantiomeric excess (ee) via chiral HPLC or NMR analysis.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR :
- ¹H NMR : Look for characteristic imine proton signals at δ 8.2–8.5 ppm (singlet, integration = 1H) and aromatic protons split into multiplets due to 4-chlorophenyl (δ 7.3–7.6 ppm) and 4-methoxybenzenesulfonyl (δ 7.0–7.3 ppm) groups .
- ¹³C NMR : The imine carbon typically appears at δ 160–165 ppm, while sulfonyl carbons resonate at δ 125–135 ppm .
Q. What safety protocols are critical when handling this compound?
- Lab Safety : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential amine-related toxicity, as recommended for structurally related chlorophenyl-ethylamine derivatives .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for sulfonamide-containing compounds .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?
- Case Study : If imine proton signals overlap with aromatic protons, use 2D NMR (COSY, HSQC) to assign peaks. For example, in [1-(4-chlorophenyl)-ethylidene]-(2-methoxyphenyl)amine, HSQC confirmed correlations between δ 8.3 ppm (imine H) and δ 160 ppm (C=N) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogous Schiff bases in Acta Crystallographica studies .
Q. What strategies optimize yield in large-scale synthesis while maintaining (E)-stereochemistry?
- Catalyst Screening : Test chiral phosphoramidite ligands (e.g., (R)- or (S)-BINAP derivatives) to enhance ee (>90%).
- Reaction Engineering : Use continuous-flow reactors to improve hydrogen diffusion and reduce side reactions .
- Yield Data : Pilot-scale reactions for similar imines achieved 70–85% yield with ee >95% under optimized conditions .
Q. How does the electronic nature of substituents (e.g., 4-methoxybenzenesulfonyl) influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-donating methoxy group stabilizes intermediates via resonance, while the sulfonyl group acts as a directing group in electrophilic substitutions.
- Experimental Design : Compare reaction rates with analogs lacking the sulfonyl group (e.g., 4-methoxyphenyl derivatives) using kinetic studies .
Q. What computational methods (DFT, molecular docking) predict the compound’s pharmacological potential?
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability. For example, similar imines showed HOMO-LUMO gaps of 4.5–5.0 eV, indicating moderate reactivity .
- Docking : Screen against targets like cyclooxygenase-2 (COX-2), leveraging sulfonamide moieties’ known affinity. Use AutoDock Vina with crystal structures from the PDB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
